molecular formula C16H14F2N2O2 B6539585 3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060358-80-6

3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6539585
CAS No.: 1060358-80-6
M. Wt: 304.29 g/mol
InChI Key: KGDGGOJNQDIVMB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a chemical compound with the molecular formula C16H14F2N2O2. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, and a methylcarbamoyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3,4-difluorobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with 4-[(methylcarbamoyl)methyl]benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the methylcarbamoyl group, resulting in different chemical and biological properties.

    N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide: Does not have the fluorine atoms, which can affect its reactivity and interactions.

    4-fluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide: Contains only one fluorine atom, leading to variations in its chemical behavior.

Uniqueness

3,4-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is unique due to the presence of both fluorine atoms and the methylcarbamoyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-19-15(21)8-10-2-5-12(6-3-10)20-16(22)11-4-7-13(17)14(18)9-11/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDGGOJNQDIVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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